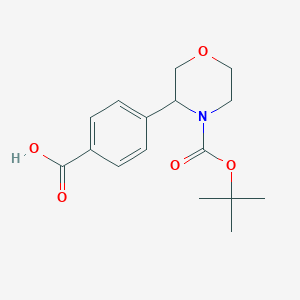

4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid typically involves the reaction of 4-(tert-butoxycarbonyl)morpholine with a benzoic acid derivative. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The benzoic acid moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in chemical research.

Biology: The compound can be used in the study of biological processes and as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid include:

- 4-(tert-Butoxycarbonyl)morpholine

- Benzoic acid derivatives with various substituents

Uniqueness

The uniqueness of this compound lies in its specific structural features, which combine the properties of a morpholine ring and a benzoic acid moiety.

Biological Activity

4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid, also known by its CAS number 1432755-80-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C13H17N1O5

- Molecular Weight : 253.28 g/mol

- Appearance : Typically presented as a white to off-white powder.

- Purity : Generally available with purities of 95-99% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. The morpholine moiety is known to facilitate interactions with proteins, potentially modulating their activity. This compound may act as an inhibitor of certain enzymes or receptors, influencing pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by targeting mitotic spindle formation in cancer cells. For instance, compounds that inhibit HSET (KIFC1), a motor protein involved in spindle assembly, have shown promise in inducing multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .

Antimicrobial Activity

Research on related benzoic acid derivatives has demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 500 µg/mL, indicating their potential as antimicrobial agents .

Study on Antitumor Activity

A study published in Nature Communications investigated the effects of morpholine derivatives on cancer cell lines. The results showed that treatment with these compounds led to significant inhibition of cell growth and induction of apoptosis in sensitive cancer types. Specifically, the study highlighted the role of the morpholine group in enhancing cellular uptake and target specificity .

Antimicrobial Efficacy Assessment

In another study focusing on the antimicrobial properties, derivatives similar to this compound were tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the benzoic acid structure significantly enhanced antibacterial activity, suggesting that further structural optimization could yield more potent derivatives .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 253.28 g/mol |

| Purity | 95-99% |

| Anticancer Activity (IC50) | Varies by cell line |

| MIC against S. aureus | 100 - 250 µg/mL |

| MIC against E. coli | 200 - 500 µg/mL |

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-10-13(17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEFGDOCFGDFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.